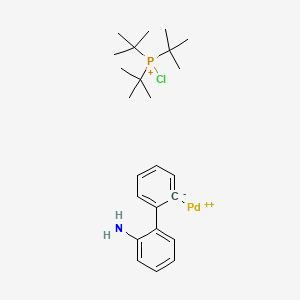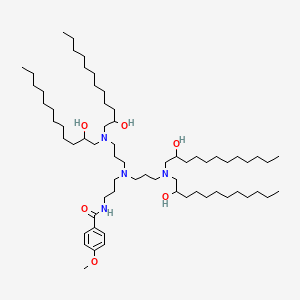
Methyl 4-amino-3-chlorobenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氨基-3-氯苯甲酸甲酯盐酸盐是一种有机化合物,分子式为 C8H8ClNO2·HCl。它是苯甲酸的衍生物,其中羧基被甲基酯化,芳香环在 4 位被氨基取代,在 3 位被氯原子取代。该化合物通常用于有机合成,并在科学研究中具有多种应用。
准备方法
合成路线和反应条件
4-氨基-3-氯苯甲酸甲酯盐酸盐可以通过多种方法合成。一种常见的路线涉及在强酸催化剂(如硫酸)存在下,用甲醇酯化 4-氨基-3-氯苯甲酸。反应通常在回流条件下进行,以确保完全转化为酯。然后用盐酸处理所得的 4-氨基-3-氯苯甲酸甲酯,形成盐酸盐。
工业生产方法
在工业环境中,4-氨基-3-氯苯甲酸甲酯盐酸盐的生产通常涉及大规模酯化过程。反应条件经过优化,以最大限度地提高产率和纯度,使用连续流动反应器可以提高效率。最终产品通过重结晶或其他合适的方法进行纯化,以获得适用于各种应用的高纯度化合物。
化学反应分析
反应类型
4-氨基-3-氯苯甲酸甲酯盐酸盐会发生多种类型的化学反应,包括:
亲核取代: 在适当条件下,氯原子可以被各种亲核试剂取代,例如氢氧根离子或胺。
还原: 在钯催化剂存在下,使用还原剂(如氢气)可以将硝基还原为氨基。
酯水解: 可以使用水性氢氧化钠或盐酸,通常在回流条件下,将酯基水解为相应的羧酸。
常用试剂和条件
亲核取代: 通常在回流条件下使用氢氧化钠或胺等试剂。
还原: 钯催化剂与氢气,或其他还原剂,如硼氢化钠。
酯水解: 水性氢氧化钠或盐酸,通常在回流条件下。
主要生成物
亲核取代: 产物取决于所使用的亲核试剂,例如 4-氨基-3-羟基苯甲酸酯或 4-氨基-3-氨基苯甲酸酯。
还原: 4-氨基-3-氯苯甲酸或其衍生物。
酯水解: 4-氨基-3-氯苯甲酸。
科学研究应用
4-氨基-3-氯苯甲酸甲酯盐酸盐在科学研究中具有多种应用:
化学: 用作合成各种有机化合物(包括药物和农用化学品)的中间体。
生物学: 用于研究酶抑制和蛋白质-配体相互作用。
医学: 研究其潜在的治疗特性,包括抗菌和抗炎活性。
工业: 用于生产染料、颜料和其他特种化学品。
作用机制
4-氨基-3-氯苯甲酸甲酯盐酸盐的作用机制涉及其与特定分子靶标的相互作用。例如,在生物系统中,它可能会通过与酶的活性位点结合来抑制某些酶,从而阻断底物进入并降低酶活性。确切的途径和靶标取决于化合物使用的具体应用和背景。
相似化合物的比较
4-氨基-3-氯苯甲酸甲酯盐酸盐可以与其他类似化合物进行比较,例如:
4-氨基-3-羟基苯甲酸甲酯: 结构相似,但用羟基取代了氯原子。
4-氨基-3-溴苯甲酸甲酯: 结构相似,但用溴原子取代了氯原子。
4-氨基-3-硝基苯甲酸甲酯: 结构相似,但用硝基取代了氯原子。
独特性
4-氨基-3-氯苯甲酸甲酯盐酸盐中氯原子的存在赋予了独特的化学性质,例如对亲核试剂的反应性增强和特定的生物活性。这使其成为各种合成和研究应用中的一种有价值的化合物。
属性
CAS 编号 |
1251923-61-1 |
|---|---|
分子式 |
C8H9Cl2NO2 |
分子量 |
222.07 g/mol |
IUPAC 名称 |
methyl 4-amino-3-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)5-2-3-7(10)6(9)4-5;/h2-4H,10H2,1H3;1H |
InChI 键 |
ZIQRONBGKJWSKA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)






![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)

![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)
![diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)

![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)

